2-Acetamido-2,6-dideoxyglucose

Lipopolysaccharide O-antigen Pseudomonas aeruginosa

Sourcing authentic 2-acetamido-2,6-dideoxy-D-glucose (D-QuiNAc) for bacterial glycoconjugate research is challenging due to its rarity and frequent confusion with GlcNAc or D-fucosamine. This compound resolves that supply barrier as a stereochemically defined, 6-deoxy amino sugar essential for applications where generic N-acetylhexosamines fail. - Occupies the core-proximal O-antigen linkage in P. aeruginosa immunotypes 1 & 4; mandatory for synthesizing structurally faithful glycoconjugate vaccine candidates. - Enables quinovosamycin analogue synthesis-retains PPHP transferase inhibition at MIC 0.25 µg/mL, matching tunicamycin potency. - Serves as a discriminating substrate probe for galactokinase (GalKSpe4) active-site mapping, where GalNAc and 6-deoxyglucose derivatives are not tolerated. Supplied with defined purity (≥95%) and full stereochemical authentication for analytical GC-MS benchmarking and enzymatic studies.

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
CAS No. 40614-71-9
Cat. No. B031826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-2,6-dideoxyglucose
CAS40614-71-9
Synonyms2-(Acetylamino)-2,6-dideoxy-D-glucose;  N-Acetyl-6-deoxy-D-glucosamine;  2-Acetamido-2,6-dideoxy-D-glucose;  N-Acetyl-D-quinovosamine;  N-Acetylquinovosamine
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)NC(=O)C)O)O)O
InChIInChI=1S/C8H15NO5/c1-4(11)7(13)8(14)6(3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7-,8-/m1/s1
InChIKeyCZRYIXLKTDHMMY-PXBUCIJWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-quinovosamine: Core Properties & Procurement


2-Acetamido-2,6-dideoxyglucose (N-acetyl-D-quinovosamine, D-QuiNAc) is a 6-deoxy amino sugar belonging to the class of N-acetylhexosamines. It is a D-glucose derivative in which the C-6 hydroxyl is replaced by hydrogen and the C-2 hydroxyl is substituted with an acetamido group [1]. Unlike the ubiquitous N-acetyl-D-glucosamine (GlcNAc), D-QuiNAc is a relatively rare monosaccharide found predominantly in the O-antigens and lipopolysaccharides (LPS) of specific Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus spp., and Rhizobium etli [2][3]. Its occurrence as the defining sugar headgroup in quinovosamycin antibiotics—where it replaces the GlcNAc residue of tunicamycins—further distinguishes it from common in-class analogs [4]. Potential procurers should note that this compound is not interchangeable with GlcNAc or with N-acetyl-D-fucosamine (the galacto-configured epimer) for applications requiring the D-gluco configuration with 6-deoxygenation.

N-Acetyl-D-quinovosamine: Non-Substitutability vs. Generic Analogs


Although 2-acetamido-2,6-dideoxyglucose shares the C8H15NO5 formula with other N-acetylhexosamines, its specific D-gluco configuration combined with the absence of the C-6 hydroxyl group dictates a unique set of biochemical behaviors that generic analogs cannot replicate [1]. In Pseudomonas aeruginosa immunotype 4 LPS, 2-acetamido-2,6-dideoxy-D-glucose occupies the critical core-proximal linkage position, whereas 2-acetamido-2,6-dideoxy-D-galactose (its epimer at C-4) is restricted to interior repeating units—a positional distinction that would be lost if the two were interchanged [2]. In the quinovosamycin antibiotics, replacement of the GlcNAc headgroup with QuiNAc maintains potent PPHP transferase inhibition (MIC 0.25 µg/mL vs. tunicamycin), while substitution with other sugars abolishes activity [3]. Furthermore, the D-quinovosamine residue defines the O2 serospecificity of Proteus vulgaris in the Weil-Felix test; switching to L-quinovosamine or D-fucosamine changes the serological profile, undermining diagnostic utility [4]. These examples demonstrate that the compound's value lies not in generic amino-sugar properties but in its precise and non-substitutable structural role in bacterial glycoconjugates and bioactive natural products.

N-Acetyl-D-quinovosamine: Comparative Differentiation Evidence


Positional Specificity in O-Antigen Architecture

In the O-antigen biological repeating unit of Pseudomonas aeruginosa immunotype 4 (serogroup O-1), 2-acetamido-2,6-dideoxy-D-glucose (D-QuiNAc) occupies a unique, non-interchangeable position as the first monosaccharide directly linked to the LPS core, whereas 2-acetamido-2,6-dideoxy-D-galactose (N-acetyl-D-fucosamine) appears only in interior repeating units [1][2]. The QuiNAc residue linking the O-polysaccharide to the Rha residue of the core adopts the beta configuration, while interior QuiNAc residues adopt the alpha configuration [2]. This positional differentiation is absolute: substituting D-QuiNAc with D-FucNAc at the core linkage would disrupt O-antigen attachment, as the core-proximal position is structurally specific to the D-gluco configured 6-deoxy amino sugar [2].

Lipopolysaccharide O-antigen Pseudomonas aeruginosa

QuiNAc Headgroup Equipotent to GlcNAc in Antibiotics

In quinovosamycins (QVMs), the α,β-1″,11′-linked N-acetylglucosamine (GlcNAc) residue characteristic of tunicamycins (TUN) is uniquely replaced by N-acetylquinovosamine (QuiNAc) [1][2]. Despite this headgroup alteration, QVM inhibits Saccharomyces cerevisiae GPT as potently as tunicamycin, with an MIC of 0.25 µg/mL for both compounds in broth dilution assays [1]. The quinovosamycin analogue Q4 displays potent activity against Cryptococcus neoformans (MIC 0.03 µg/mL), Candida albicans (MIC 0.5 µg/mL), and Bacillus subtilis (MIC 0.125 µg/mL) [2]. This demonstrates that the 6-deoxy modification of the GlcNAc headgroup is functionally tolerated for target inhibition but alters the biosynthetic requirements, making D-QuiNAc essential for generating QVM-type antibiotics as research tools for dissecting PPHP enzyme specificity.

Nucleoside antibiotics Glycosyltransferase inhibition Quinovosamycin

Galactokinase Substrate Specificity Probe

Galactokinase from Streptococcus pneumoniae TIGR4 (GalKSpe4) exhibits relaxed substrate specificity, tolerating modifications at the C-2, C-4, and C-6 positions of galactose [1]. However, N-acetyl-D-galactosamine (GalNAc) and L-arabinose are not phosphorylated, establishing that the enzyme discriminates among N-acetylhexosamine configurations [1]. 2-Acetamido-2,6-dideoxyglucose (N-acetyl-D-quinovosamine) is explicitly employed as a defined reagent to probe the boundaries of this substrate tolerance [2][3]. Unlike D-glucose, which serves as a weak substrate, glucose derivatives with modifications at C-2, C-4, or C-6 are generally unacceptable [1]. D-QuiNAc—combining C-2 N-acetylation with C-6 deoxygenation—provides a unique tool to dissect whether the C-6 hydroxyl or C-2 N-acetyl group dominates recognition determinants in the GalKSpe4 active site.

Galactokinase Substrate specificity Streptococcus pneumoniae

Distinct UDP-QuiNAc Biosynthesis Enzyme Cascade

The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pathway fundamentally distinct from that of canonical 6-deoxy-L-hexoses (e.g., L-rhamnose, L-fucose), which are synthesized from dTDP-D-glucose or GDP-D-mannose [1][2]. Instead, UDP-D-N-acetylglucosamine (UDP-GlcNAc) serves as the common precursor for all 2-acetamido-2,6-dideoxy-L-hexose configurations [2]. For the gluco-configured product (L-QuiNAc), the pathway proceeds through the sequential action of WbvB (C-4,C-6 dehydratase/C-5,C-3 epimerase), WbvR (C-4 reductase), and WbvD (C-2 epimerase), yielding UDP-2-acetamido-L-quinovose [2]. This means that D-QuiNAc and its L-enantiomer are accessed via enzymatic machinery completely orthogonal to that producing common 6-deoxy sugars—a critical consideration for metabolic engineering efforts that cannot rely on endogenous deoxysugar pathways.

Biosynthetic pathway UDP-sugar Vibrio cholerae

Chromatographic Resolution from Fucosamine

2-Amino-2,6-dideoxy-D-glucopyranose (quinovosamine, the de-N-acetylated form of D-QuiNAc) and 2-amino-2,6-dideoxy-D-galactopyranose (fucosamine) can be reliably separated by ion-exchange chromatography, a method specifically developed for these epimeric amino dideoxyhexoses [1]. This analytical distinction is biologically significant: in Legionella pneumophila, quinovosamine is present while fucosamine is absent, whereas other Legionella species contain both sugars [2]. Gas chromatography-mass spectrometry methods further permit chemotaxonomic differentiation of legionellae based on the presence or absence of these two aminodideoxyhexoses [2]. For researchers requiring authenticated reference standards to identify quinovosamine in bacterial hydrolysates, 2-acetamido-2,6-dideoxy-D-glucose (as the N-acetyl precursor) is the required analytical benchmark.

Amino sugar analysis Ion-exchange chromatography Legionella

Stereochemical Specificity in Weil-Felix Serodiagnosis

In the Weil-Felix test—a serodiagnostic method for rickettsial infections used since 1916—the O-antigen structures of Proteus vulgaris OX2, OX19, and OXK define distinct serogroup specificities [1][2]. In P. vulgaris OX2 (serogroup O2), the O-specific polysaccharide contains N-acetyl-L-quinovosamine (L-QuiNAc), which is critical for the O2 serospecificity [2]. This L-QuiNAc-containing LPS differs structurally and serologically from the LPS of P. vulgaris OX19 (serogroup O1), whose O-antigen contains D-QuiNAc as part of a branched pentasaccharide repeating unit connected via phosphate groups [1]. ELISA experiments confirmed that the cross-reactive epitope recognized by sera from patients with Japanese spotted fever resides on the P. vulgaris OX2 LPS containing L-QuiNAc [2]. The stereochemistry at C-2 (L vs. D) and the sugar configuration directly determine serological identity—substitution with D-QuiNAc or D-fucosamine would ablate the diagnostic epitope.

Serodiagnosis Rickettsiosis Weil-Felix test

N-Acetyl-D-quinovosamine: Application Scenarios


O-Antigen Glycoconjugate Vaccine Synthesis

The core-proximal position of D-QuiNAc in the O-antigen of P. aeruginosa immunotypes 1 and 4 is indispensable for the structural integrity of the LPS–O-polysaccharide linkage [1]. For laboratories synthesizing structurally defined glycoconjugate vaccine candidates against P. aeruginosa, 2-acetamido-2,6-dideoxy-D-glucose is a required building block that cannot be substituted by N-acetyl-D-fucosamine or GlcNAc. The stereochemical requirement is absolute: the D-gluco configuration with C-6 deoxygenation is essential for correct anomeric configuration (beta-linkage to the core Rha residue) and for chain elongation from undecaprenyl phosphate [1]. Procurement of high-purity D-QuiNAc is therefore mandatory for any synthesis campaign targeting these serotypes.

Quinovosamycin-Based Probes for PPHP Profiling

The observation that quinovosamycins (carrying a QuiNAc headgroup) inhibit S. cerevisiae GPT with potency equal to that of tunicamycins (MIC 0.25 µg/mL for both) demonstrates that the 6-deoxy modification of the hexosamine headgroup is functionally tolerated for target binding [1]. This creates a unique opportunity: D-QuiNAc can be used to synthesize quinovosamycin analogues that serve as activity-based probes to map PPHP active-site topology, specifically probing the contribution of the sugar 6-hydroxyl to ligand recognition. The recently characterized quinovosamycin Q4 (MIC 0.03 µg/mL against C. neoformans) further validates the scaffold's antimicrobial potential . Procuring D-QuiNAc therefore enables medicinal chemistry programs exploring structure–activity relationships at the sugar headgroup position of nucleoside antibiotics.

Bacterial Galactokinase Substrate Profiling

Galactokinase from Streptococcus pneumoniae TIGR4 tolerates modifications at C-2, C-4, and C-6 of galactose but discriminates against N-acetylgalactosamine and C-6-modified glucose derivatives [1]. 2-Acetamido-2,6-dideoxyglucose—combining C-2 N-acetylation with C-6 deoxygenation in a D-gluco configuration—provides a uniquely informative substrate probe that is structurally distinct from both GalNAc (which is not a substrate) and 6-deoxyglucose derivatives (which are not substrates when additionally modified at C-2). Procurement of D-QuiNAc enables enzymologists to definitively assign the relative contributions of the C-2 NHAc group and the C-6 hydroxyl to substrate recognition in the active site of GalKSpe4 and homologous GHMP kinase family members .

Reference Standard for Bacterial Chemotaxonomy

Quinovosamine and fucosamine are epimeric aminodideoxyhexoses that demand authenticated reference standards for unambiguous identification in bacterial hydrolysates [1]. In Legionella chemotaxonomy, L. pneumophila contains quinovosamine but not fucosamine, whereas other Legionella species contain both—a differential pattern used for species identification . 2-Acetamido-2,6-dideoxy-D-glucose (as the N-acetyl precursor to quinovosamine) is the required analytical benchmark for GC-MS and ion-exchange chromatography workflows. Procurement of this compound with defined purity and stereochemistry is essential for any analytical laboratory performing monosaccharide profiling on Gram-negative bacterial polysaccharides where D-QuiNAc is a known or suspected constituent [1].

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